Cas no 61700-72-9 (1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone)

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a chlorinated benzothiazole derivative with a ketone functional group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which serve as a versatile intermediate for the development of heterocyclic compounds. The presence of both the chloro and acetyl substituents on the benzothiazole scaffold enhances its reactivity, enabling selective modifications for applications in medicinal chemistry and material science. Its well-defined molecular structure ensures consistent performance in coupling reactions and other synthetic transformations. The compound is typically characterized by high purity and stability, making it suitable for precision research applications.
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone structure
61700-72-9 structure
Product Name:1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
CAS No:61700-72-9
MF:C9H6ClNOS
MW:211.668039798737
MDL:MFCD19441174
CID:875830
PubChem ID:18511604
Update Time:2025-06-09

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
    • 1-(2-Chloro-1,3-benzothiazol-6-yl)ethanone
    • 1-(2-chloro-benzothiazol-6-yl)-ethanone
    • 2-Chlor-6-acetylbenzothiazol
    • AK101654
    • ANW-62797
    • CTK8B9622
    • KB-212909
    • SureCN2000313
    • 6-Acetyl-2-chlorobenzothiazole
    • 2-chloro-6-acetylbenzothiazole
    • 9255AB
    • FCH1613954
    • AX8233193
    • 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one
    • 1-(2-chlorobenzo[d]thiazol-6-yl)ethan-1-one
    • AKOS016004217
    • C75896
    • DB-120836
    • AS-66158
    • 61700-72-9
    • SCHEMBL2000313
    • Ethanone,1-(2-chloro-6-benzothiazolyl)-(9CI)
    • DTXSID80594311
    • CS-0186223
    • MDL: MFCD19441174
    • Inchi: 1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3
    • InChI Key: GEKLYUQDFFSCCG-UHFFFAOYSA-N
    • SMILES: ClC1=NC2C=CC(C(C)=O)=CC=2S1

Computed Properties

  • Exact Mass: 210.9858627g/mol
  • Monoisotopic Mass: 210.9858627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58.2

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Security Information

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Pricemore >>

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1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:61700-72-9)1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Order Number:A918521
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:06
Price ($):156.0/418.0
Email:sales@amadischem.com

Additional information on 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

Recent Advances in the Study of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) and Its Applications in Chemical Biology and Medicine

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its chlorobenzo[d]thiazole core, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. This research briefing provides an overview of the latest findings related to this compound, highlighting its role in drug discovery and development.

Recent studies have focused on the synthesis and structural modification of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone to enhance its pharmacological properties. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to achieve high yields and purity. These advancements have facilitated the exploration of its biological activities, particularly its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways.

One of the most promising applications of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is its role as a scaffold for the development of novel anti-cancer agents. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. Additionally, its structural features make it a suitable candidate for further optimization to improve bioavailability and reduce off-target effects.

Beyond oncology, this compound has also shown potential in the treatment of neurodegenerative diseases. Recent findings suggest that derivatives of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. These findings open new avenues for the development of therapeutics for conditions such as Alzheimer's and Parkinson's diseases.

In conclusion, 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) represents a versatile and promising compound in the field of chemical biology and medicine. Ongoing research continues to uncover its multifaceted applications, from anti-cancer therapeutics to neuroprotective agents. Future studies should focus on optimizing its pharmacological profile and advancing it through preclinical and clinical trials to fully realize its therapeutic potential.

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Amadis Chemical Company Limited
(CAS:61700-72-9)1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
A918521
Purity:99%/99%
Quantity:250mg/1g
Price ($):156.0/418.0
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